
1-(1-Cyclohexen-1-YL)acetone semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexen-1-YL)acetone semicarbazone typically involves the reaction of 1-(1-Cyclohexen-1-YL)acetone with semicarbazide hydrochloride under acidic or basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the semicarbazone derivative .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
1-(1-Cyclohexen-1-YL)acetone semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the semicarbazone into corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or other oxidized derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(1-Cyclohexen-1-YL)acetone semicarbazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Cyclohexen-1-YL)acetone semicarbazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
相似化合物的比较
Similar Compounds
- 1-(1-Cyclohexen-1-YL)ethanone semicarbazone
- 1-(1-Cyclohexen-1-YL)methyl ketone semicarbazone
Uniqueness
1-(1-Cyclohexen-1-YL)acetone semicarbazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
属性
CAS 编号 |
777-61-7 |
|---|---|
分子式 |
C10H17N3O |
分子量 |
195.26 g/mol |
IUPAC 名称 |
[(E)-1-(cyclohexen-1-yl)propan-2-ylideneamino]urea |
InChI |
InChI=1S/C10H17N3O/c1-8(12-13-10(11)14)7-9-5-3-2-4-6-9/h5H,2-4,6-7H2,1H3,(H3,11,13,14)/b12-8+ |
InChI 键 |
CNKYXPOZXHCEMZ-XYOKQWHBSA-N |
手性 SMILES |
C/C(=N\NC(=O)N)/CC1=CCCCC1 |
规范 SMILES |
CC(=NNC(=O)N)CC1=CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


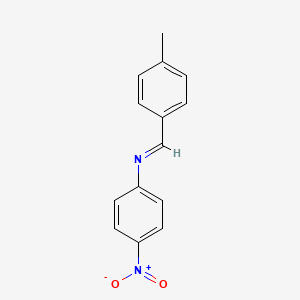
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)


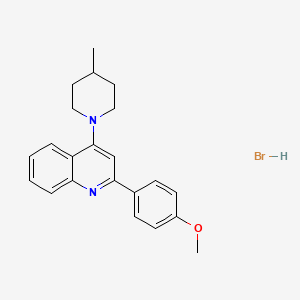


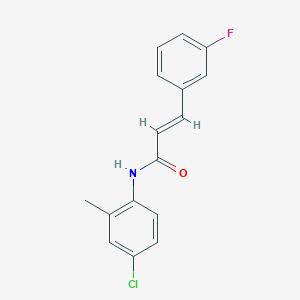
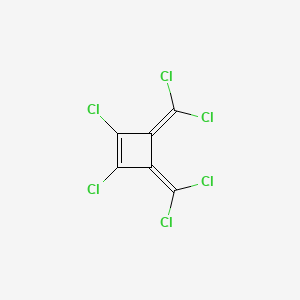
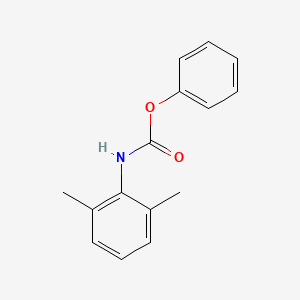
![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)

